molecular formula C17H14ClNO5S B13370937 8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate

8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate

Katalognummer: B13370937
Molekulargewicht: 379.8 g/mol
InChI-Schlüssel: MNRVEDOIFKDNAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves the reaction of 8-quinolinol with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of quinolinyl amine derivatives, while oxidation reactions can produce quinolinyl ketones or quinolinyl carboxylic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the presence of both the quinoline ring and the 4-chloro-2,5-dimethoxybenzenesulfonate moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .

Eigenschaften

Molekularformel

C17H14ClNO5S

Molekulargewicht

379.8 g/mol

IUPAC-Name

quinolin-8-yl 4-chloro-2,5-dimethoxybenzenesulfonate

InChI

InChI=1S/C17H14ClNO5S/c1-22-14-10-16(15(23-2)9-12(14)18)25(20,21)24-13-7-3-5-11-6-4-8-19-17(11)13/h3-10H,1-2H3

InChI-Schlüssel

MNRVEDOIFKDNAL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.